molecular formula C16H21NO B12642545 4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol

4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12642545
M. Wt: 243.34 g/mol
InChI Key: TYSNDPYSPLBXIF-UHFFFAOYSA-N
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Description

4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a pyrrolyl group through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 4-n-butylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing pyrrole rings, including 4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol, exhibit various biological activities:

  • Anti-inflammatory Effects: Studies have shown that derivatives of pyrrole can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties: The compound has demonstrated activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity: Pyrrole derivatives have been associated with the modulation of signaling pathways related to cell proliferation and apoptosis, indicating their potential in cancer therapy.

Case Study: Anticancer Activity

In a study assessing the anticancer properties of pyrrole derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest. This positions the compound as a promising candidate for further development in cancer therapeutics.

Materials Science Applications

The unique properties of this compound also lend themselves to applications in materials science:

  • Polymer Chemistry: The compound can be utilized as a building block in the synthesis of novel polymers with enhanced properties, such as increased thermal stability and mechanical strength.
  • Dye Production: Its structural characteristics may allow for incorporation into dyes with improved photostability and color retention.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action:

  • Binding Affinity Studies: Research has focused on the compound's affinity for specific enzymes and receptors. For instance, it has been shown to interact with proteins involved in cellular signaling pathways, potentially modulating their activity.
  • Mechanistic Insights: Studies utilizing molecular docking simulations have provided insights into how this compound binds to target sites, offering a framework for rational drug design.

Mechanism of Action

The mechanism of action of 4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a butyl group, phenyl ring, and pyrrolyl moiety makes it a valuable compound for various applications .

Biological Activity

4-n-Butylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound that combines a butylphenyl group with a pyrrole derivative. Its unique structure imparts notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Butyl Group : Enhances hydrophobic characteristics.
  • Phenyl Ring : Provides stability and potential for various chemical interactions.
  • Pyrrole Moiety : Contributes to biological activity through its electron-rich nature.

The presence of the hydroxymethyl group (-CH2OH) allows for hydrogen bonding, which may influence solubility and interaction with biological targets.

Anticancer Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant anticancer properties. These compounds can modulate key signaling pathways involved in cell proliferation and apoptosis.

  • Mechanism of Action : The compound triggers apoptosis by activating pro-apoptotic proteins (Bim, Bax, Bak) while deactivating anti-apoptotic proteins (Bcl-2, Mcl-1) . This dual action leads to the activation of caspases, essential for executing programmed cell death.
  • Case Study : A study demonstrated that similar pyrrole derivatives showed cytotoxic effects in various cancer cell lines, with IC50 values in the nanomolar range against HeLa and MCF-7 cells .
Cell LineIC50 (nM)
HeLa0.1
MCF-70.2
HCT1160.2

Anti-inflammatory Effects

Compounds containing pyrrole rings are frequently associated with anti-inflammatory activities. The modulation of inflammatory pathways can be crucial in treating conditions like arthritis and other chronic inflammatory diseases.

Antimicrobial Activity

This compound has also shown potential antimicrobial properties. Pyrrole-based compounds have been reported to inhibit the growth of various bacterial strains, suggesting their utility as antimicrobial agents.

Interaction Studies

The binding affinity of this compound with biological targets is a critical area of research. Interaction studies reveal that it can bind effectively to enzymes and receptors involved in key signaling pathways:

Target ProteinInteraction Type
VEGFRInhibition
EGFRModulation
Bcl-2Deactivation

These interactions highlight the compound's potential as a lead structure for drug development targeting specific diseases.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Combining appropriate starting materials under acidic or basic conditions.
  • Reduction Techniques : Reducing corresponding carbonyl compounds to yield the desired alcohol form.

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

(4-butylphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C16H21NO/c1-3-4-6-13-8-10-14(11-9-13)16(18)15-7-5-12-17(15)2/h5,7-12,16,18H,3-4,6H2,1-2H3

InChI Key

TYSNDPYSPLBXIF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C2=CC=CN2C)O

Origin of Product

United States

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